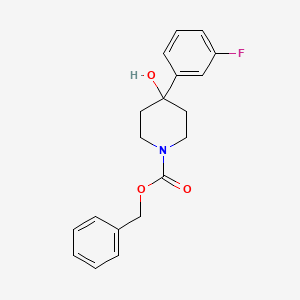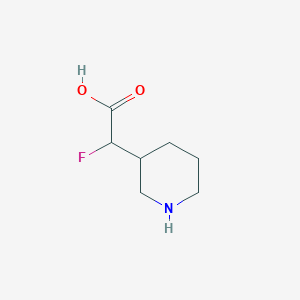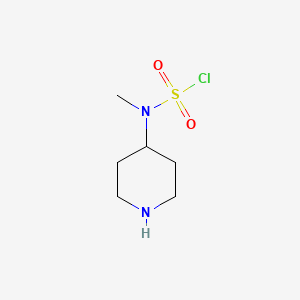
Methyl(piperidin-4-yl)sulfamoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(piperidin-4-yl)sulfamoyl chloride is a chemical compound that features a piperidine ring substituted with a methyl group and a sulfamoyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(piperidin-4-yl)sulfamoyl chloride typically involves the reaction of piperidine derivatives with sulfonyl chlorides. One common method includes the reaction of 4-methylpiperidine with chlorosulfonic acid under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl(piperidin-4-yl)sulfamoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfamoyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Catalysts: In some cases, catalysts such as tertiary amines or Lewis acids may be used to facilitate the reactions.
Major Products Formed
The major products formed from reactions involving this compound include sulfonamides, sulfonates, and other substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Methyl(piperidin-4-yl)sulfamoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Biological Studies: It is used in the study of biochemical pathways and mechanisms due to its ability to interact with various biological molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl(piperidin-4-yl)sulfamoyl chloride involves its ability to form covalent bonds with nucleophilic sites on target molecules. This can lead to the inhibition of enzyme activity or modulation of receptor function. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as N-(piperidin-4-yl)benzamide and other substituted piperidines share structural similarities with Methyl(piperidin-4-yl)sulfamoyl chloride.
Sulfonyl Chlorides: Other sulfonyl chloride compounds, such as methanesulfonyl chloride and benzenesulfonyl chloride, have similar reactivity but differ in their specific applications and properties.
Uniqueness
This compound is unique due to the combination of its piperidine ring and sulfamoyl chloride group, which imparts specific reactivity and potential for diverse applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C6H13ClN2O2S |
|---|---|
Molecular Weight |
212.70 g/mol |
IUPAC Name |
N-methyl-N-piperidin-4-ylsulfamoyl chloride |
InChI |
InChI=1S/C6H13ClN2O2S/c1-9(12(7,10)11)6-2-4-8-5-3-6/h6,8H,2-5H2,1H3 |
InChI Key |
MQVSMLPJVRJRSC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCNCC1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


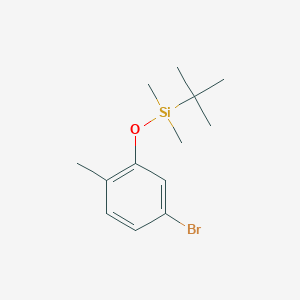
![Tert-butyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13457576.png)
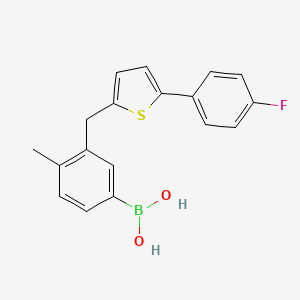
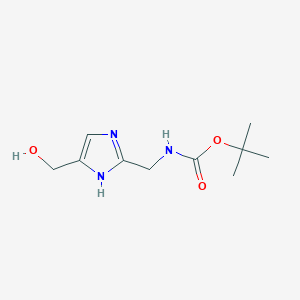
![rac-ethyl (1R,5R)-5-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride](/img/structure/B13457591.png)
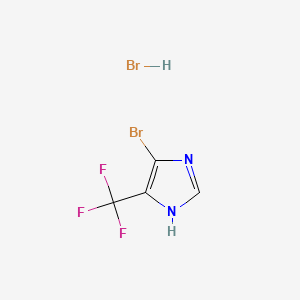
![Pyrazolo[1,5-a]pyridin-5-ylmethanamine dihydrochloride](/img/structure/B13457611.png)
![3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile](/img/structure/B13457612.png)

![{1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methanamine hydrochloride](/img/structure/B13457619.png)
![3-Iodobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13457625.png)
![3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13457631.png)
